

EDP-305: A Technical Guide to its Selectivity for FXR over TGR5

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Compound of Interest

Compound Name: *Edp-305*

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This technical guide provides an in-depth analysis of the Farnesoid X Receptor (FXR) agonist, **EDP-305**, with a specific focus on its selectivity for FXR versus the Takeda G-protein-coupled receptor 5 (TGR5). **EDP-305** is a potent, non-bile acid FXR agonist that has been developed for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). A key attribute of **EDP-305** is its high selectivity for FXR with minimal activity towards TGR5, a characteristic that differentiates it from other FXR agonists like obeticholic acid (OCA).

Quantitative Analysis of EDP-305 Selectivity

The selectivity of **EDP-305** for FXR over TGR5 has been quantified in several in vitro studies. The following table summarizes the key potency (EC50) data for **EDP-305** and the comparator compound, OCA.

Compound	Receptor	Assay Type	Cell Line	EC50 (nM)	Source
EDP-305	FXR	Full-length FXR Luciferase Reporter Assay	HEK293	8	[1] [2]
OCA	FXR	Full-length FXR Luciferase Reporter Assay	HEK293	130	[1] [2]
EDP-305	TGR5	cAMP Activation Assay	CHO	>15,000	[2]
OCA	TGR5	cAMP Activation Assay	CHO	381	[2]

As the data indicates, **EDP-305** is a highly potent FXR agonist, being approximately 16-fold more potent than OCA in a full-length FXR reporter assay.[\[1\]](#)[\[2\]](#) Crucially, **EDP-305** demonstrates minimal activity against TGR5, with an EC50 value greater than 15,000 nM.[\[2\]](#) In contrast, OCA shows significant dual-agonist activity, activating TGR5 with an EC50 of 381 nM.[\[2\]](#) This significant separation in activity underscores the high selectivity of **EDP-305** for the Farnesoid X Receptor.

Experimental Methodologies

The determination of **EDP-305**'s selectivity for FXR versus TGR5 relies on specific and robust in vitro assays. The following sections detail the principles and a representative protocol for each key experiment.

Farnesoid X Receptor (FXR) Activation Assay

Principle: The potency of **EDP-305** as an FXR agonist was determined using a cell-based luciferase reporter gene assay. In this assay, Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding the full-length human FXR and a luciferase reporter gene under the control of an FXR-responsive element (FXRE). Upon activation by an agonist like **EDP-305**, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to the FXRE, and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of FXR activation.

Representative Protocol:

- **Cell Culture and Transfection:** HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. For the assay, cells are seeded in 96-well plates. Cells are then co-transfected with an expression vector for full-length human FXR and a reporter plasmid containing an FXRE-driven luciferase gene, using a suitable lipid-based transfection reagent.
- **Compound Treatment:** After a 24-hour incubation period to allow for receptor expression, the culture medium is replaced with a medium containing serial dilutions of **EDP-305** or a control agonist (e.g., OCA, CDCA). The cells are then incubated for an additional 18-24 hours.
- **Luciferase Activity Measurement:** Following the treatment period, the cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added to each well. The resulting luminescence is measured using a luminometer.
- **Data Analysis:** The relative light units (RLU) are plotted against the compound concentration, and the EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression analysis.

Takeda G-protein-coupled Receptor 5 (TGR5) Activation Assay

Principle: The activity of **EDP-305** on TGR5 was assessed by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in Chinese Hamster Ovary (CHO) cells engineered to express human TGR5. TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP. The level of cAMP is then quantified

using a competitive immunoassay, often employing enzyme fragment complementation or other sensitive detection methods.

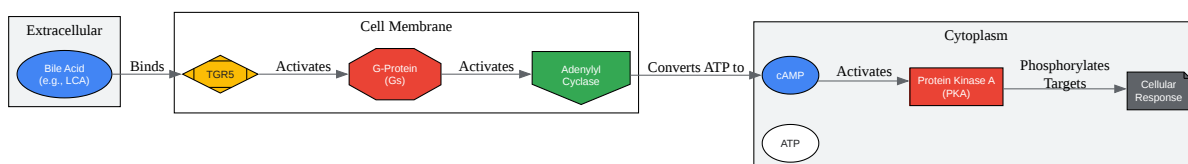
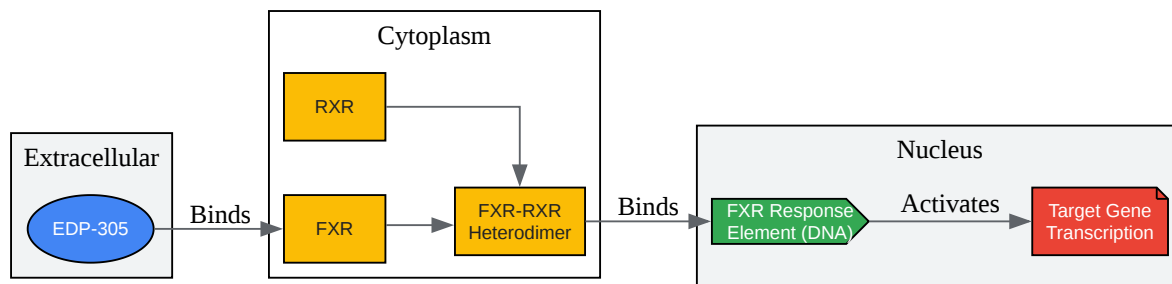
Representative Protocol:

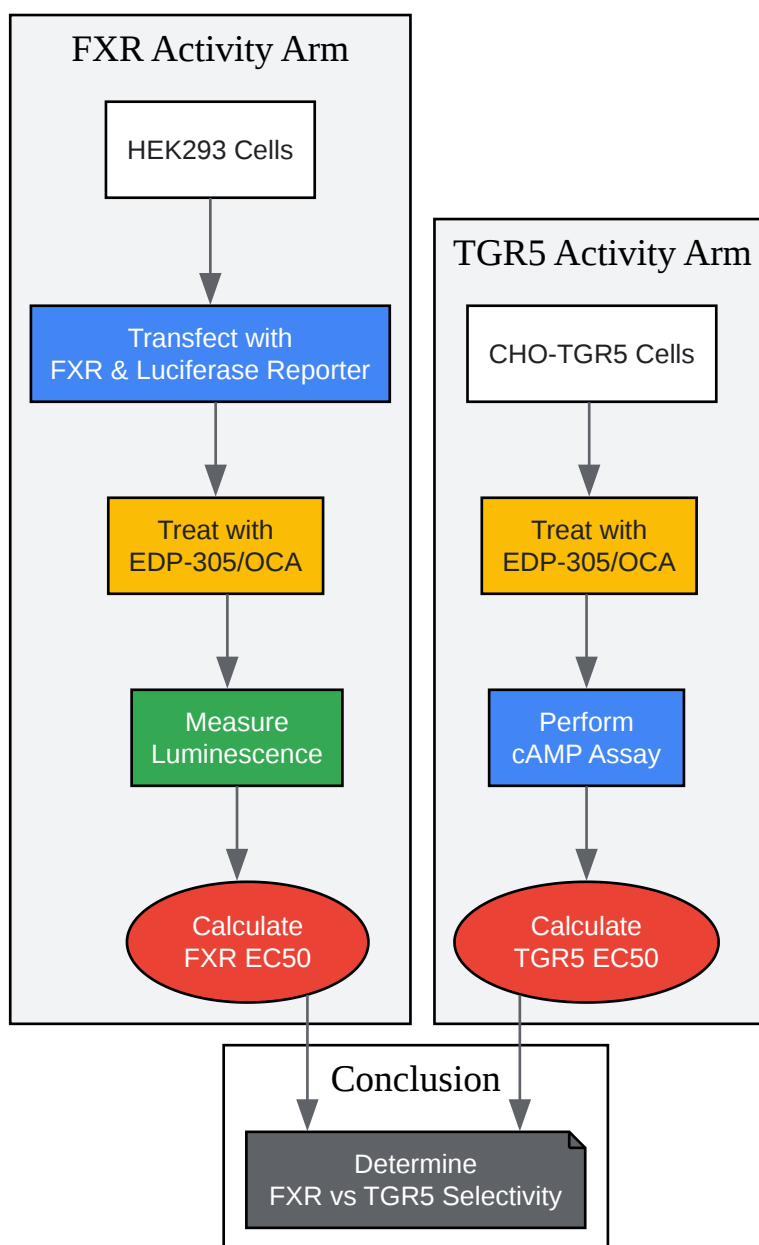
- **Cell Culture:** CHO cells stably or transiently expressing human TGR5 are cultured in a suitable growth medium. For the assay, cells are seeded in 96-well plates.
- **Compound Treatment:** The culture medium is replaced with a stimulation buffer containing various concentrations of **EDP-305** or a known TGR5 agonist. The cells are incubated for a specific period, typically 30-60 minutes, to allow for cAMP production.
- **cAMP Measurement:** After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit. These kits are often based on a competitive immunoassay format where cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
- **Data Analysis:** The signal is measured using a plate reader, and the cAMP concentration is calculated based on a standard curve. The EC50 value for TGR5 activation is then determined by plotting the cAMP concentration against the compound concentration.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental logic, the following diagrams have been generated using the DOT language.

Farnesoid X Receptor (FXR) Signaling Pathway





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References

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- 2. Farnesoid X receptor alpha: a molecular link between bile acids and steroid signaling? - PMC [pmc.ncbi.nlm.nih.gov]
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